molecular formula C20H22O4 B150314 Licarin A CAS No. 23518-30-1

Licarin A

Cat. No. B150314
CAS RN: 23518-30-1
M. Wt: 326.4 g/mol
InChI Key: ITDOFWOJEDZPCF-FNINDUDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Licarin A is a neolignan found in various plants such as Aristolochia taliscana, Machilus thunbergii, and Myristica fragrans . It has been studied for its wide range of pharmacological effects, including antitrypanosomal activity, cytotoxicity against tumor cells, free-radical scavenging, and neuroprotective activity .


Synthesis Analysis

Licarin A can be synthesized from isoeugenol. One method uses crude peroxidases extracted from Brassica juncea as a biocatalyst . Another method involves the selective oxidation of isoeugenol using CuFe2O4 catalysts under mild conditions .


Molecular Structure Analysis

Licarin A has a molecular formula of C20H22O4 and a molecular weight of 326.39 . Its structure has been confirmed by mass spectrometer (MS) and nuclear magnetic resonance (NMR) analysis .


Chemical Reactions Analysis

The selective oxidation of isoeugenol to Licarin A has been reported . This reaction is crucial for the production of Licarin A.


Physical And Chemical Properties Analysis

Licarin A is a solid compound with a molecular weight of 326.39 . It is soluble in DMSO .

Safety and Hazards

When handling Licarin A, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOFWOJEDZPCF-FNINDUDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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